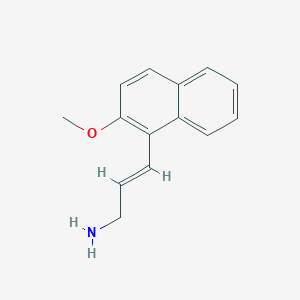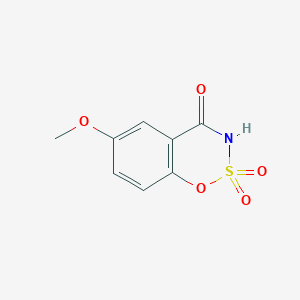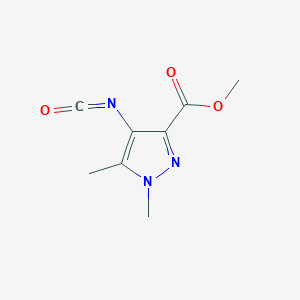![molecular formula C7H16ClNS B13613801 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is a chemical compound with the molecular formula C6H14ClNS. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methylsulfanyl group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl methyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
3-Methylpyrrolidinehydrochloride: Lacks the methylsulfanyl group.
3-[(Methylsulfanyl)methyl]pyrrolidine: Without the hydrochloride salt form.
3-Methyl-3-[(ethylsulfanyl)methyl]pyrrolidinehydrochloride: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is unique due to the presence of both a methyl group and a methylsulfanyl group on the pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
属性
分子式 |
C7H16ClNS |
|---|---|
分子量 |
181.73 g/mol |
IUPAC 名称 |
3-methyl-3-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-7(6-9-2)3-4-8-5-7;/h8H,3-6H2,1-2H3;1H |
InChI 键 |
DNSJCSBOUWNTCR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNC1)CSC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


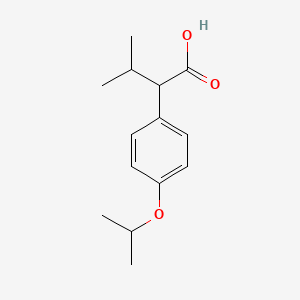
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)


![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)

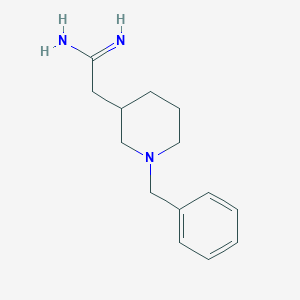
![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
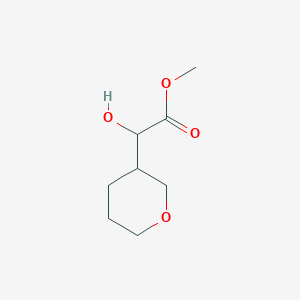
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
